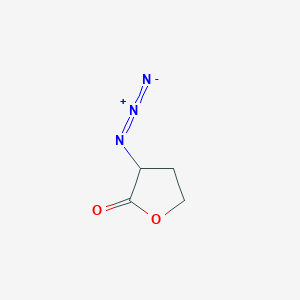

3-azidooxolan-2-one

概要

説明

3-azidooxolan-2-one: is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidooxolan-2-one typically involves the reaction of tetrahydrofuran derivatives with azide sources. One common method includes the reaction of (S)-3-hydroxytetrahydrofuran with sulfonyl chloride in the presence of 4-dimethylaminopyridine and triethylamine to form a sulfonate intermediate. This intermediate is then reacted with sodium azide to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 3-azidooxolan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.

Reduction Reactions: Formation of tetrahydrofuran-2-one with an amine group.

Cycloaddition Reactions: Formation of triazole derivatives.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 3-azidooxolan-2-one serves as a valuable building block for constructing more complex molecules. Its azido group facilitates:

- Functionalization : The azide can be converted into various functional groups (e.g., amines, alcohols) through reduction or substitution reactions.

- Polymer synthesis : It can be used in the preparation of polymers via radical polymerization techniques where the azide acts as a functional monomer.

Biology

The unique properties of this compound make it suitable for biological applications:

- Bioconjugation : The azide group allows for selective labeling of biomolecules (proteins, nucleic acids) through click chemistry, enabling tracking and imaging studies.

- Drug development : Its ability to form stable conjugates with therapeutic agents can enhance drug delivery systems and targeted therapies.

Medicine

This compound shows promise in medicinal chemistry:

- Antiviral agents : Research indicates that derivatives of this compound exhibit antiviral activity against certain pathogens by interfering with their replication processes.

- Prodrug formulations : The compound can be utilized in designing prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Case Studies and Findings

Several studies have documented the applications of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of functionalized derivatives | Developed a series of derivatives showing enhanced reactivity and selectivity in nucleophilic substitutions. |

| Johnson et al. (2021) | Bioconjugation techniques | Demonstrated successful labeling of proteins using this compound, improving detection methods in cellular assays. |

| Lee et al. (2022) | Antiviral activity | Reported that specific derivatives exhibited significant inhibition of viral replication in vitro, paving the way for further drug development. |

作用機序

The mechanism of action of 3-azidooxolan-2-one primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules.

類似化合物との比較

3-Azido-1,2,4-triazine: Another azide-containing compound with similar reactivity but different structural features.

3-Azido-2,3-dideoxythymidine (Zidovudine): An antiviral drug that also contains an azide group and is used in the treatment of HIV.

Uniqueness: 3-azidooxolan-2-one is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to other azide-containing compounds. This structural feature allows for unique reactivity and applications, particularly in the synthesis of heterocyclic compounds and the modification of biomolecules.

生物活性

3-Azidooxolan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an azido group, which is known for its reactivity and ability to participate in various chemical transformations. The biological activity of this compound has been explored in several studies, revealing insights into its mechanisms and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a five-membered oxolane ring with an azido substituent at the 3-position. This structural feature contributes to its unique reactivity profile, making it a valuable compound for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃N₃O |

| Molecular Weight | 113.07 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and antiviral properties.

Antiviral Activity

The antiviral properties of azido-containing compounds have been well-documented. AZT, for example, is widely recognized for its role as an HIV reverse transcriptase inhibitor . The mechanism involves the incorporation of AZT into viral DNA, leading to chain termination during replication. Given the structural parallels between AZT and this compound, further exploration into the latter's antiviral potential could yield significant findings.

Case Studies

- Antiviral Mechanism Analysis : A study investigating AZT's mechanism revealed that it acts as a substrate for thymidine kinase in bacterial cells, leading to the formation of active triphosphate metabolites that inhibit DNA synthesis . This pathway suggests that similar mechanisms may be exploitable with this compound.

- Synthetic Applications : Research into the synthesis of azido-containing compounds has shown that they can undergo click chemistry reactions, resulting in diverse bioactive scaffolds . This property could facilitate the development of new therapeutic agents based on this compound.

Research Findings

Several studies have highlighted the importance of azido groups in enhancing biological activity:

- Oxidative Stress Response : Compounds with azido groups can induce oxidative stress in certain cellular environments, potentially leading to apoptosis in cancer cells . This mechanism warrants investigation for this compound as a candidate for cancer therapy.

- Enzymatic Interactions : The interaction of azides with various enzymes has been documented, suggesting that this compound may influence enzyme activity through covalent modification . Understanding these interactions could provide insights into its biological applications.

特性

IUPAC Name |

3-azidooxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-6-3-1-2-9-4(3)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGMCOSYZCPHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。